tert-Butyl 3-[(1S)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate
CAS No.:
Cat. No.: VC17199819
Molecular Formula: C10H20N2O3
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20N2O3 |
|---|---|
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | tert-butyl 3-[(1S)-1-amino-2-hydroxyethyl]azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-4-7(5-12)8(11)6-13/h7-8,13H,4-6,11H2,1-3H3/t8-/m1/s1 |
| Standard InChI Key | XRUGMVTYDABRQS-MRVPVSSYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC(C1)[C@@H](CO)N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)C(CO)N |
Introduction
Chemical Identity and Structural Characterization
tert-Butyl 3-[(1S)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate belongs to the azetidine class of four-membered nitrogen-containing heterocycles. Its structure features a Boc (tert-butoxycarbonyl) protecting group at the azetidine nitrogen and a chiral (1S)-configured amino alcohol substituent at the 3-position. The stereochemistry of the amino alcohol moiety is critical for potential biological activity, as enantiomeric purity often dictates interactions with biomolecular targets .
Molecular Formula and Stereochemistry
The molecular formula is C₁₁H₂₂N₂O₃, derived from the azetidine core (C₃H₆N), Boc group (C₅H₉O₂), and the (1S)-1-amino-2-hydroxyethyl side chain (C₃H₇NO). The (1S) configuration introduces a stereocenter at the first carbon of the ethyl chain, influencing the compound’s three-dimensional conformation .
Comparative Structural Analysis
Table 1 compares key structural and physicochemical parameters of this compound with related azetidine derivatives:
The presence of both amino and hydroxyl groups in the side chain enhances polarity, likely resulting in higher water solubility compared to non-hydroxylated analogs .
Synthesis and Reactivity
Synthetic Pathways
While no explicit synthesis for tert-butyl 3-[(1S)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate is documented, its preparation can be extrapolated from methods used for analogous compounds:
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Azetidine Ring Formation: Cyclization of γ-amino alcohols or ring-opening of epoxides, followed by Boc protection .
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Side-Chain Introduction: Stereoselective addition of ammonia to epoxides or enzymatic resolution to achieve the (1S) configuration .
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Protection-Deprotection Strategies: Use of Boc anhydride to protect the azetidine nitrogen, as seen in tert-butyl 3-aminoazetidine-1-carboxylate .
Stability and Reactivity
The Boc group confers stability under basic conditions but is cleavable under acidic media (e.g., trifluoroacetic acid). The amino alcohol side chain may participate in intramolecular hydrogen bonding, influencing reactivity in nucleophilic substitutions or cyclization reactions .
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include N-H stretches (~3300 cm⁻¹ for amine), O-H stretches (~3400 cm⁻¹ for alcohol), and carbonyl stretches (~1700 cm⁻¹ for Boc) .
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NMR: ¹H NMR would show singlet peaks for the tert-butyl group (δ 1.4–1.5 ppm), multiplet signals for the azetidine ring (δ 3.2–4.0 ppm), and distinct resonances for the chiral amino alcohol moiety .
Thermal Properties
Based on analogs, the compound likely decomposes above 200°C, with a melting point dependent on crystalline form. The hydroxyethyl group may lower melting points compared to non-polar derivatives .
Applications in Pharmaceutical and Material Science
Drug Discovery
Azetidine derivatives are prized for their conformational rigidity, which enhances binding affinity to biological targets. The amino alcohol side chain in this compound suggests potential as:
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Chiral Building Blocks: For synthesizing β-amino alcohol-containing drugs, such as kinase inhibitors or antiviral agents .
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Prodrug Modifications: The hydroxyl group can be esterified for improved bioavailability, while the Boc group allows controlled deprotection during synthesis .
Material Science
The compound’s polarity and hydrogen-bonding capacity make it a candidate for:
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Polymer Crosslinking: Enhancing thermal stability in epoxy resins .
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Coordination Chemistry: Acting as a ligand for metal-organic frameworks (MOFs) due to its amine and hydroxyl functionalities .
Future Research Directions
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Stereoselective Synthesis: Optimizing enantiomeric excess via asymmetric catalysis or biocatalysts.
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Biological Screening: Evaluating antimicrobial, anticancer, or neuroprotective activity in vitro.
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Computational Modeling: Predicting binding modes to therapeutic targets like G-protein-coupled receptors .
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